![molecular formula C15H14Cl2N2O2S B2975059 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1705210-69-0](/img/structure/B2975059.png)
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
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Description
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is also known as DAPK1 inhibitor, as it is a potent inhibitor of death-associated protein kinase 1 (DAPK1), an enzyme that plays a critical role in the regulation of cell death and survival.
Scientific Research Applications
Synthesis and Biological Evaluation
Microwave Assisted Synthesis
A study highlighted the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, through microwave-assisted methods. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant pharmacological potential (Mistry & Desai, 2006).
Antimicrobial Properties
Research on thiazolopyrimidine derivatives, which are structurally related to the compound , showed notable antinociceptive and anti-inflammatory properties. These studies suggest the potential of such compounds in developing new therapeutic agents (Selvam et al., 2012).
Novel Antimicrobial Agents
Another study synthesized a series of azetidin-2-ones and thiazolidin-4-ones with significant antibacterial and antifungal activities, highlighting the versatility of these heterocyclic frameworks in drug development (Adem et al., 2022).
Chemical Transformations and Mechanistic Insights
Base-Catalyzed Ring Transformation
A fascinating aspect of azetidin-2-yl)thiazol-2(3H)-ones involves their structural transformation under base-catalyzed conditions, offering insights into the reactivity and applications of such compounds in synthetic chemistry (Sápi et al., 1997).
Transformation into Amino Alcohols
Research demonstrated the transformation of azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, providing a methodology for generating compounds with potential biological activity (Mollet et al., 2011).
Corrosion Inhibition
- Corrosion Inhibitor for Oil-well Tubular Steel: A study investigated thiazole derivatives as corrosion inhibitors in hydrochloric acid solution, indicating the potential industrial applications of such compounds beyond their biological activities (Yadav et al., 2015).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c16-12-2-1-3-13(17)11(12)4-5-14(20)19-8-10(9-19)21-15-18-6-7-22-15/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEKCCVSTXLWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)Cl)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one |
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